(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a combination of piperazine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the bromofuran and piperazine intermediates. The key steps include:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of Piperazine Derivatives: Piperazine is reacted with various carbonyl compounds to form the desired piperazine derivatives.
Coupling Reactions: The bromofuran and piperazine derivatives are coupled under suitable conditions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Final Assembly: The pyrimidine core is introduced through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
2-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromofuran and piperazine moieties provide a versatile platform for further functionalization and optimization in drug development.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in medicinal chemistry and related disciplines.
Properties
Molecular Formula |
C19H25BrN6O2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H25BrN6O2/c1-14-13-17(24-7-5-23(2)6-8-24)22-19(21-14)26-11-9-25(10-12-26)18(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
BTYFUJPLCOCFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
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